molecular formula C9H14N2O2S B8423511 2-Amino-4-isopropylbenzenesulfonamide

2-Amino-4-isopropylbenzenesulfonamide

Cat. No.: B8423511
M. Wt: 214.29 g/mol
InChI Key: HSYVLPLKEMVWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-isopropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, an isopropyl group (-CH(CH₃)₂) at position 4, and a sulfonamide (-SO₂NH₂) functional group at position 1. Sulfonamides are historically significant as antimicrobial agents, though modern derivatives like this compound are often explored for their structural versatility in pharmaceutical and materials science research.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-amino-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-6(2)7-3-4-9(8(10)5-7)14(11,12)13/h3-6H,10H2,1-2H3,(H2,11,12,13)

InChI Key

HSYVLPLKEMVWSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The target compound’s sulfonamide group (-SO₂NH₂) contrasts with the ionic sulfonate (-SO₃⁻) in 2-aminoanilinium 4-methylbenzenesulfonate, affecting solubility and charge distribution .

Physicochemical Properties

Crystallographic Stability

  • 2-Aminoanilinium 4-methylbenzenesulfonate: Forms stable ionic crystals due to strong Coulombic interactions between the ammonium cation and sulfonate anion. Crystallographic studies reveal a monoclinic lattice (space group P2₁/c) with hydrogen-bonded networks .
  • ionic interactions) .

Solubility and Lipophilicity

  • The branched isobutyl and hydroxy-phenyl substituents in the compound from increase hydrophilicity compared to the target compound’s isopropyl group, which may enhance aqueous solubility but reduce membrane permeability .

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